molecular formula C15H6CrF18O6 B082346 Chromium(III) hexafluoroacetylacetonate CAS No. 14592-80-4

Chromium(III) hexafluoroacetylacetonate

Cat. No.: B082346
CAS No.: 14592-80-4
M. Wt: 676.17 g/mol
InChI Key: HWKPDQBCGOIWGE-JVUUZWNBSA-N
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Description

Chromium(III) hexafluoroacetylacetonate, with the chemical formula Cr(C5F6O2)3, is a coordination complex where a central chromium(III) ion is bonded to three hexafluoroacetylacetonate ligands. This compound is known for its unique properties, including high thermal stability and volatility, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromium(III) hexafluoroacetylacetonate is typically synthesized through the reaction of chromium(III) chloride with hexafluoroacetylacetone in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the chromium(III) ion. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as laboratory preparation but on a larger scale. The use of automated systems and controlled environments ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Chromium(III) hexafluoroacetylacetonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Chromium(III) hexafluoroacetylacetonate stands out due to its high thermal stability, volatility, and solubility in non-aqueous solvents. These properties make it particularly suitable for applications requiring high temperatures and specific solvent environments.

Biological Activity

Chromium(III) hexafluoroacetylacetonate (Cr(hfac)₃) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and catalysis. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

This compound is characterized by its coordination complex structure, where chromium is coordinated with hexafluoroacetylacetonate ligands. The chemical formula is represented as Cr(C₅HF₆O₂)₃. The presence of fluorine atoms enhances the stability and solubility of the compound in organic solvents, making it suitable for various applications in biological and industrial contexts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromium(III) compounds, including Cr(hfac)₃. Research indicates that chromium(III) complexes can inhibit the proliferation of various cancer cell lines, demonstrating significant cytotoxic effects.

  • Case Study: Colorectal Cancer
    A study published in 2024 explored the effects of a novel chromium(III)-based compound on colorectal cancer (CRC). The findings revealed that a concentration of 2000 μg/mL significantly inhibited mesenchymal transition and reduced the migratory and invasive properties of oxaliplatin-resistant LoVo colon cancer cells. Furthermore, this compound induced apoptosis via the endoplasmic reticulum stress pathway, showcasing its potential as a therapeutic agent against chemotherapy-resistant CRC .

The biological activity of this compound may be attributed to several mechanisms:

  • Redox Activity : Chromium(III) complexes exhibit redox-active properties that can influence cellular signaling pathways. This activity is crucial in modulating oxidative stress within cells, leading to apoptosis in cancerous cells.
  • Metal Ion Interaction : Chromium ions can interact with cellular macromolecules, including DNA and proteins, potentially disrupting their function and leading to cell death.

Data Table: Biological Activity Summary

Biological Activity Effect Reference
Inhibition of Cell ProliferationSignificant reduction in CRC cell growth
Induction of ApoptosisTriggered ER stress pathway
Redox ActivityModulation of oxidative stress

Toxicity and Safety Considerations

While chromium(III) compounds exhibit promising biological activities, safety assessments are crucial. The compound has been classified with certain hazard statements indicating skin and eye irritation risks. Proper handling procedures should be followed to mitigate exposure risks .

Properties

IUPAC Name

chromium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKPDQBCGOIWGE-JVUUZWNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6CrF18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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